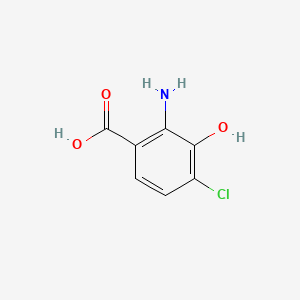

2-Amino-4-chloro-3-hydroxybenzoic acid

Übersicht

Beschreibung

2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID is an organic compound belonging to the class of hydroxybenzoic acid derivatives It is characterized by the presence of an amino group, a chloro group, and a hydroxyl group attached to a benzene ring

Wirkmechanismus

Target of Action

The primary target of 2-Amino-4-chloro-3-hydroxybenzoic acid is 3-hydroxyanthranilate 3,4-dioxygenase , an enzyme found in the bacterium Ralstonia metallidurans .

Mode of Action

The compound interacts with its target enzyme, 3-hydroxyanthranilate 3,4-dioxygenase, and catalyzes the oxidative ring opening of 3-hydroxyanthranilate to 2-amino-3-carboxymuconate semialdehyde . This semialdehyde then spontaneously cyclizes to form quinolinate .

Biochemical Pathways

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption .

Result of Action

The result of the action of this compound is the production of quinolinate through the oxidative ring opening of 3-hydroxyanthranilate

Biochemische Analyse

Biochemical Properties

2-Amino-4-chloro-3-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the oxidative ring opening of 3-hydroxyanthranilate to 2-amino-3-carboxymuconate semialdehyde . This reaction is catalyzed by the enzyme 3-hydroxyanthranilate 3,4-dioxygenase, which is found in various organisms, including the bacterium Ralstonia metallidurans . The interaction between this compound and this enzyme is crucial for the production of quinolinate, a key intermediate in the biosynthesis of NAD+.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for 3-hydroxyanthranilate 3,4-dioxygenase, facilitating the enzyme’s catalytic activity . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of NAD+ . The compound interacts with enzymes such as 3-hydroxyanthranilate 3,4-dioxygenase, which catalyzes key reactions in these pathways. These interactions can influence metabolic fluxes and the levels of various metabolites, contributing to the compound’s overall biochemical activity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-AMINO-4-CHLORO-3-HYDROXYBENZOESÄURE umfasst typischerweise die folgenden Schritte:

Nitrierung: 3-NITRO-4-CHLORBENZOESÄURE wird mit einer Natriumhydroxidlösung bei 100 bis 105 °C umgesetzt, um 3-NITRO-4-HYDROXYBENZOESÄURE zu erzeugen.

Reduktion: Die Nitrogruppe in 3-NITRO-4-HYDROXYBENZOESÄURE wird unter Verwendung einer Druckreduktionsreaktion bei 95 bis 100 °C zu einer Aminogruppe reduziert, was zu 3-AMINO-4-HYDROXYBENZOESÄUREHYDROCHLORID führt.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung ähneln den oben genannten Synthesewegen, wobei der Schwerpunkt auf der Optimierung von Ausbeute und Reinheit sowie der Minimierung der Umweltbelastung liegt.

Analyse Chemischer Reaktionen

Reaktionstypen: 2-AMINO-4-CHLORO-3-HYDROXYBENZOESÄURE durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu den entsprechenden Chinonen oxidiert werden.

Reduktion: Die Aminogruppe kann zu den entsprechenden Aminen reduziert werden.

Substitution: Die Chlorogruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und katalytische Hydrierung.

Substitution: Häufige Nukleophile sind Amine, Thiole und Alkoxide.

Hauptprodukte:

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Aminen.

Substitution: Bildung von substituierten Benzoesäuren.

Wissenschaftliche Forschungsanwendungen

2-AMINO-4-CHLORO-3-HYDROXYBENZOESÄURE hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenzielle Rolle bei der Hemmung von Enzymen und der Wechselwirkung mit biologischen Makromolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und antimikrobielle Eigenschaften.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-AMINO-4-CHLORO-3-HYDROXYBENZOESÄURE umfasst die Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen:

Enzymhemmung: Es kann Enzyme wie 3-HYDROXYANTHRANILAT-3,4-DIOXYGENASE hemmen, was zu einer Unterbrechung von Stoffwechselwegen führt.

Molekulare Ziele: Die Verbindung zielt auf Enzyme und Proteine ab, die an oxidativem Stress und Entzündungen beteiligt sind.

Beteiligte Signalwege: Es beeinflusst Signalwege im Zusammenhang mit oxidativem Stress, Entzündungen und zellulärer Signalübertragung.

Ähnliche Verbindungen:

- 2-AMINO-3-HYDROXYBENZOESÄURE

- 4-AMINO-3-HYDROXYBENZOESÄURE

- 3-CHLORO-4-HYDROXYBENZOESÄURE

Vergleich:

- 2-AMINO-4-CHLORO-3-HYDROXYBENZOESÄURE ist aufgrund des Vorhandenseins sowohl einer Aminogruppe als auch einer Chlorogruppe einzigartig, was im Vergleich zu seinen Analoga eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht.

- 2-AMINO-3-HYDROXYBENZOESÄURE fehlt die Chlorogruppe, was zu einer unterschiedlichen Reaktivität und Anwendung führt.

- 4-AMINO-3-HYDROXYBENZOESÄURE hat die Aminogruppe an einer anderen Position, was sich auf ihre chemischen Eigenschaften und biologischen Wechselwirkungen auswirkt.

- 3-CHLORO-4-HYDROXYBENZOESÄURE fehlt die Aminogruppe, was zu einem anderen chemischen Verhalten und potenziellen Anwendungen führt .

Vergleich Mit ähnlichen Verbindungen

- 2-AMINO-3-HYDROXYBENZOIC ACID

- 4-AMINO-3-HYDROXYBENZOIC ACID

- 3-CHLORO-4-HYDROXYBENZOIC ACID

Comparison:

- 2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID is unique due to the presence of both an amino group and a chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

- 2-AMINO-3-HYDROXYBENZOIC ACID lacks the chloro group, resulting in different reactivity and applications.

- 4-AMINO-3-HYDROXYBENZOIC ACID has the amino group in a different position, affecting its chemical properties and biological interactions.

- 3-CHLORO-4-HYDROXYBENZOIC ACID lacks the amino group, leading to different chemical behavior and potential uses .

Eigenschaften

IUPAC Name |

2-amino-4-chloro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEPFJPQZFIOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177794 | |

| Record name | 4-Chloro-3-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23219-33-2 | |

| Record name | 4-Chloro-3-hydroxyanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023219332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R67LEH4X5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

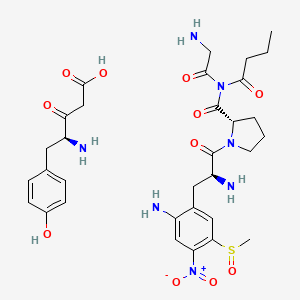

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

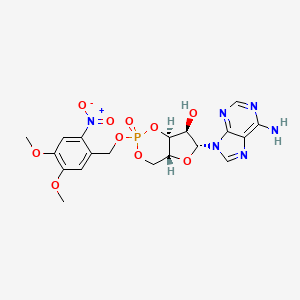

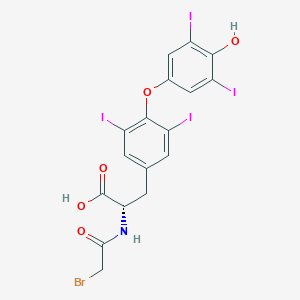

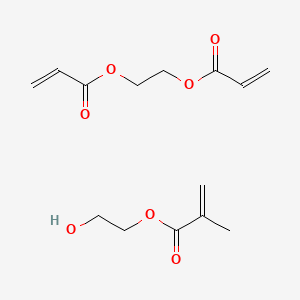

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dihydro-5-phenyl-4H-imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1199806.png)

![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)

![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)